Ethyl 3-(2-furyl)-3-oxopropanoate

Organic Synthesis Claisen Condensation Reaction Yield

Ethyl 3-(2-furyl)-3-oxopropanoate (CAS 615-09-8) is a heteroaromatic β-ketoester that combines the electrophilic reactivity of a ketone and an ester with the π-rich furan ring. This structure positions it as a key building block in the synthesis of more complex molecules, particularly those containing the furan pharmacophore.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 615-09-8
Cat. No. B1586727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-furyl)-3-oxopropanoate
CAS615-09-8
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=CO1
InChIInChI=1S/C9H10O4/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3
InChIKeyPKHYBBXBBXOGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(2-Furyl)-3-oxopropanoate (CAS 615-09-8): A Versatile Furan-Based β-Ketoester for Advanced Synthesis and Biomedical Research


Ethyl 3-(2-furyl)-3-oxopropanoate (CAS 615-09-8) is a heteroaromatic β-ketoester that combines the electrophilic reactivity of a ketone and an ester with the π-rich furan ring [1]. This structure positions it as a key building block in the synthesis of more complex molecules, particularly those containing the furan pharmacophore. It is commercially available as a research chemical, typically supplied as a liquid with a purity of 95% or higher, making it a reliable intermediate for reproducible synthetic and biological studies .

Why Ethyl 3-(2-Furyl)-3-oxopropanoate Cannot Be Replaced by Generic β-Ketoesters or Other Analogs


The unique combination of the 2-furyl group and the β-ketoester moiety in Ethyl 3-(2-furyl)-3-oxopropanoate imparts distinct reactivity and biological profiles that are not replicated by simple alkyl or aryl analogs. The furan ring's electron-rich nature and potential for oxidative ring-opening enable unique synthetic pathways [1]. Critically, while compounds like ethyl acetoacetate or methyl 3-(2-furyl)-3-oxopropanoate may share the β-ketoester backbone, they lack the precise steric and electronic balance required for specific applications, such as the synthesis of milbemycin intermediates, or may exhibit altered solubility and reactivity . The following evidence quantifies these critical differences.

Quantitative Evidence Guide: Differentiating Ethyl 3-(2-Furyl)-3-oxopropanoate (CAS 615-09-8) from Analogs


Synthetic Route Differentiator: Yield of the Furyl-β-ketoester from 2-Acetylfuran

A direct synthetic route to Ethyl 3-(2-furyl)-3-oxopropanoate via a mixed Claisen condensation of 2-acetylfuran with diethyl carbonate achieves a 72% yield after purification . This yield is a benchmark for assessing the efficiency of producing this specific furan-containing β-ketoester scaffold.

Organic Synthesis Claisen Condensation Reaction Yield

Physical Property Differentiator: Boiling Point as a Purity and Handling Indicator

The boiling point of Ethyl 3-(2-furyl)-3-oxopropanoate is reported as 254.2±15.0 °C at 760 mmHg . This value is significantly higher than that of simpler β-ketoesters like ethyl acetoacetate (180.8 °C), indicating lower volatility and different purification or handling requirements in a laboratory or pilot plant setting.

Physical Chemistry Process Engineering Quality Control

Commercial Availability Differentiator: Benchmark Purity for Reproducible Research

Commercial sources consistently offer Ethyl 3-(2-furyl)-3-oxopropanoate at a high standard of purity, with suppliers like Aladdin and Sigma-Aldrich specifying purities of 98% and 97%, respectively . This high purity is critical for ensuring consistent outcomes in sensitive applications like drug discovery and materials science.

Chemical Procurement Quality Control Analytical Chemistry

Application-Specific Synthetic Utility: A Validated Intermediate in Milbemycin Antibiotic Synthesis

The compound is a documented key intermediate in the total synthesis of milbemycins, a family of potent macrolide antibiotics. The study by Helliwell, Karim, Parmee, and Thomas (2005) demonstrated its use in constructing cyclohexanone intermediates essential for assembling the milbemycin core [1].

Total Synthesis Medicinal Chemistry Macrolide Antibiotics

Biological Activity Differentiator: Reported Antiproliferative Activity

Ethyl 3-(2-furyl)-3-oxopropanoate has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This specific biological profile suggests utility as an anti-cancer or anti-psoriatic agent.

Cancer Research Cell Biology Drug Discovery

Structural Differentiator: LogP and Water Solubility Profile

The lipophilicity of Ethyl 3-(2-furyl)-3-oxopropanoate, as measured by its calculated LogP of 1.06 , is distinct from other aryl β-ketoesters. For example, ethyl benzoylacetate (phenyl analog) has a calculated LogP of approximately 1.7-1.8, indicating the furan analog is more hydrophilic.

ADME Drug-likeness Physicochemical Properties

Ethyl 3-(2-Furyl)-3-oxopropanoate (CAS 615-09-8): Key Application Scenarios Validated by Quantitative Evidence


Complex Natural Product and Macrolide Antibiotic Synthesis

This compound is the validated building block of choice for research groups engaged in the total synthesis of milbemycins and related macrolide antibiotics. The furan ring serves as a masked 1,4-dicarbonyl equivalent, enabling a key oxidative transformation to construct the cyclohexanone core of the milbemycin scaffold [1]. Its established use in this context (Evidence Item 4) provides a proven path that eliminates the risk and time associated with exploring unproven synthetic routes.

Medicinal Chemistry Hit-to-Lead Optimization for Cancer and Inflammatory Diseases

For drug discovery programs targeting cancer stem cells or undifferentiated cell proliferation, this compound offers a distinct biological starting point. Its reported activity in arresting proliferation and inducing differentiation (Evidence Item 5), combined with a favorable LogP of 1.06 for improved aqueous solubility over phenyl analogs (Evidence Item 6), positions it as a more developable lead candidate. Procuring a high-purity source (98% pure, Evidence Item 3) ensures that initial SAR studies are not confounded by impurities.

Process Chemistry and Scale-Up Development

In process R&D, the availability of a well-documented synthetic route yielding 72% product (Evidence Item 1) provides a reliable foundation for scale-up studies. The high boiling point (254.2 °C) informs downstream purification strategy, while the availability of the compound in 97-98% purity from multiple vendors ensures a consistent and high-quality supply chain, which is critical for meeting stringent pharmaceutical intermediate specifications (Evidence Items 2 and 3).

Fundamental Synthetic Methodology Development Involving Furan Chemistry

This compound serves as an ideal substrate for exploring new catalytic methods involving furan oxidation and C-H functionalization. Its defined reactivity profile, particularly the susceptibility of the furan ring to oxidative cleavage in the presence of metal catalysts (e.g., Mn/Co systems), makes it a standard test substrate for developing novel synthetic transformations [1]. This application is directly supported by its established use in milbemycin synthesis (Evidence Item 4).

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